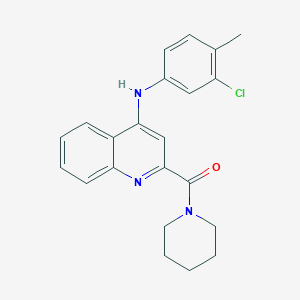

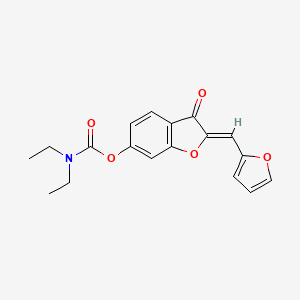

![molecular formula C9H18N2O4S B2418997 Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate CAS No. 1443983-23-0](/img/structure/B2418997.png)

Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate” is a chemical compound with the CAS Number: 1903431-97-9 . It has a molecular weight of 250.32 . The compound is in solid form at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamate, has been investigated. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((3R,4S)-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate . The InChI code is 1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 .Chemical Reactions Analysis

While specific reactions involving “Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate” are not available, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s molecular weight is 250.32 .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

A study highlighted the synthesis and evaluation of aminoisopropanoloxy derivatives of 2-xanthone, including compounds with tert-butyl-amino groups. These compounds showed anticonvulsant activity, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures tests. Compounds with tert-butyl-amino groups were active in both anticonvulsant tests, suggesting potential applications in treating seizure disorders (Marona, Górka, & Szneler, 1998).

Amino Acid Determination in Brain Tissue

Research has developed a modified HPLC method using tert-butyl-thiol for the determination of amino acids in brain tissue. This method provides insights into the effects of neurotoxins and psychoactive compounds on brain amino acid metabolism, offering a tool for studying neurotoxicity and neurochemical changes (Hikal et al., 1988).

Enzyme Induction and Anticarcinogenic Effects

Tert-butyl-4-hydroxyanisole and related compounds induce detoxifying enzymes in the liver and peripheral tissues. The study examined the tissue specificity of enzyme induction, suggesting that structural modification of these compounds can manipulate enzyme induction patterns, potentially contributing to anticarcinogenic effects (De Long, Prochaska, & Talalay, 1985).

Antioxidant Properties and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, are explored for their environmental occurrence, human exposure, and toxicity. The study indicates potential hepatic toxicity and endocrine-disrupting effects of these antioxidants, urging future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S,4S)-4-amino-1,1-dioxothiolan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDORIZWDLLHLJ-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CS(=O)(=O)C[C@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

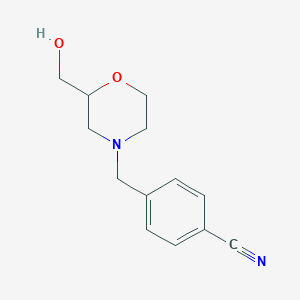

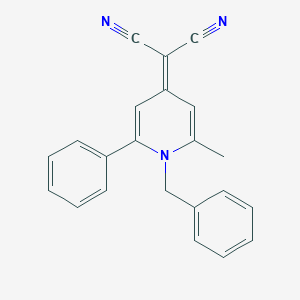

![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)

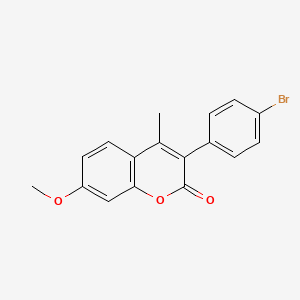

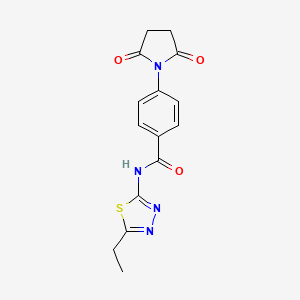

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)

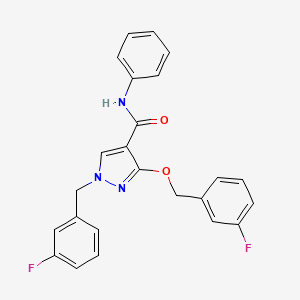

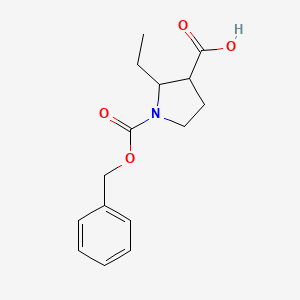

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)

![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2418935.png)